1-(2-chloropyrimidin-4-yl)piperidin-4-amine dihydrochloride
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Overview
Description
1-(2-Chloropyrimidin-4-yl)piperidin-4-amine dihydrochloride is a chemical compound that features a pyrimidine ring substituted with a chlorine atom at the second position and a piperidine ring attached at the fourth position. This compound is often used in various scientific research applications due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 1-(2-chloropyrimidin-4-yl)piperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Chlorination: The pyrimidine ring is then chlorinated at the second position using reagents such as thionyl chloride or phosphorus pentachloride.
Piperidine Substitution: The chlorinated pyrimidine is reacted with piperidine under controlled conditions to form the desired product.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt form by treating it with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Chloropyrimidin-4-yl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloropyrimidin-4-yl)piperidin-4-amine dihydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the development of new pharmaceuticals.
Industry: The compound finds applications in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-chloropyrimidin-4-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(2-Chloropyrimidin-4-yl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: This compound has a hydroxyl group instead of an amine group, leading to different reactivity and applications.
2,4-Dichloropyrimidine: This compound has two chlorine atoms on the pyrimidine ring, which affects its chemical properties and reactivity.
4-(Piperidin-1-yl)pyridine derivatives: These compounds have a pyridine ring instead of a pyrimidine ring, resulting in different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrimidine and piperidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chloropyrimidin-4-yl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4.2ClH/c10-9-12-4-1-8(13-9)14-5-2-7(11)3-6-14;;/h1,4,7H,2-3,5-6,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPHHJNKPWAZDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC(=NC=C2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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